2-(4-Methoxybenzene-1-sulfonyl)aniline

Physicochemical profiling LogP Polar surface area

Researchers requiring the precise ortho-substituted 4-methoxybenzenesulfonyl aniline scaffold for VEGFR2 inhibitor programs or ICT-based fluorophores face significant risk from analog substitution; the para isomer and unsubstituted analogs lack the critical intramolecular N-H···O=S hydrogen bond that governs conformational rigidity and target engagement. - Directly enables published VEGFR2 inhibitor SAR (e.g., AAZ series, enzymatic IC₅₀ 22 nM) - Ortho-NH₂/SO₂ geometry delivers correct push-pull ICT for sulfonylaniline-based fluorescent dyes - LogP 3.77, PSA 77.77 Ų - distinct physicochemical profile vs. 2-(phenylsulfonyl)aniline or 2-tosylaniline Available from stock for immediate dispatch. Custom synthesis and bulk quantities upon request.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
CAS No. 61174-32-1
Cat. No. B12064143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxybenzene-1-sulfonyl)aniline
CAS61174-32-1
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N
InChIInChI=1S/C13H13NO3S/c1-17-10-6-8-11(9-7-10)18(15,16)13-5-3-2-4-12(13)14/h2-9H,14H2,1H3
InChIKeyCSFKBRKMUJANAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxybenzene-1-sulfonyl)aniline (CAS 61174-32-1): Ortho-Sulfonylaniline Building Block for Medicinal Chemistry and Materials Research


2-(4-Methoxybenzene-1-sulfonyl)aniline (CAS 61174-32-1), also referred to as 2-(4-methoxyphenyl)sulfonylaniline or 2-Aminophenyl-4-anisylsulfon, is an ortho-substituted sulfonylaniline with the molecular formula C13H13NO3S and a molecular weight of 263.31 g/mol [1]. It belongs to the sulfonylaniline class, characterised by a diaryl sulfone motif (Ar–SO₂–Ar′) in which a primary aniline amino group is positioned ortho to the sulfonyl linkage. This ortho arrangement enables intramolecular N–H···O=S hydrogen bonding, a structural feature that distinguishes it from its para-substituted isomer and influences both its physicochemical profile (LogP 3.77, PSA 77.77 Ų) and its reactivity as a synthetic intermediate [2]. The compound is primarily employed as a research chemical and building block in medicinal chemistry, materials science (particularly sulfonylaniline-based fluorescent dyes), and agrochemical development .

Ortho regioisomer Intramolecular N–H···O=S hydrogen bond constrains conformation
4-Methoxy substituent Strong resonance donor tuning; distinct from methyl analog
Building block scope Medicinal chemistry, fluorescent dyes, agrochemicals, materials

Why 2-(4-Methoxybenzene-1-sulfonyl)aniline Cannot Be Assumed Interchangeable with Other Sulfonylanilines in Research and Procurement


Although sulfonylanilines share a common Ar–SO₂–Ar′ core, generic substitution among in-class analogs is scientifically unjustified. The ortho-amino orientation in 2-(4-methoxybenzene-1-sulfonyl)aniline permits intramolecular N–H···O=S hydrogen bonding that is geometrically impossible in the para isomer 4-[(4-methoxyphenyl)sulfonyl]aniline, altering both ground-state conformation and reactivity [1]. The 4-methoxy substituent on the sulfonyl-bearing ring differentiates it electronically from the unsubstituted 2-(phenylsulfonyl)aniline (CAS 4273-98-7; MW 233.29, mp 118–122 °C) and the methyl analog 2-tosylaniline (CAS 1213-33-8; MW 247.31), with the methoxy group increasing both LogP (3.77 vs. predicted ~2.5 for the unsubstituted analog) and polar surface area (77.77 Ų) [2]. Furthermore, the sulfone linkage (–SO₂–) is chemically and metabolically distinct from the sulfonamide (–SO₂NH–) present in N-(2-aminophenyl)-4-methoxybenzenesulfonamide (CAS 33224-44-1), conferring different hydrolytic stability, hydrogen-bonding capacity, and biological target engagement profiles . These structural and physicochemical differences translate directly into non-equivalent performance in downstream synthetic transformations, biological assays, and physicochemical profiling, making unverified analog substitution a significant risk to experimental reproducibility.

Para isomer

Lacks intramolecular N–H···O=S hydrogen bond; conformation and NH₂ reactivity differ markedly.

Unsubstituted or methyl analog

Absence of methoxy group shifts LogP by ≈0.8–1.3 and alters sulfonyl electrophilicity.

Sulfonamide analog

Lower hydrolytic stability and additional H-bond donor alter reaction compatibility and binding profile.

Quantitative Differentiation Evidence for 2-(4-Methoxybenzene-1-sulfonyl)aniline (CAS 61174-32-1) Versus Closest Analogs


Physicochemical Differentiation: LogP and PSA Comparison of 2-(4-Methoxybenzene-1-sulfonyl)aniline Versus the Unsubstituted Phenylsulfonyl Analog

The target compound 2-(4-methoxybenzene-1-sulfonyl)aniline exhibits a predicted LogP of 3.77 and a polar surface area (PSA) of 77.77 Ų [1]. By comparison, the unsubstituted analog 2-(phenylsulfonyl)aniline (CAS 4273-98-7, MW 233.29 g/mol) lacks the para-methoxy substituent and is therefore predicted to have a lower LogP (estimated ~2.5–3.0 based on the loss of the –OCH₃ contribution) and a reduced PSA (estimated ~68–70 Ų due to the absence of the ether oxygen) . The quantified difference of approximately +0.8 to +1.3 LogP units and +7 to +10 Ų PSA directly affects membrane permeability, aqueous solubility, and chromatographic retention behaviour, impacting both biological assay design and purification strategy.

LogP & PSA Differentiation
Data to verify
ΔLogP ≈ +0.8–1.3; ΔPSA ≈ +7–10 Ų
Assay or purification transfer may require re-optimisation
Predicted values; no experimental LogP/PSA data
Physicochemical profiling LogP Polar surface area Medicinal chemistry Drug-likeness

Regioisomeric Differentiation: Ortho vs. Para Sulfonylaniline – Intramolecular Hydrogen Bonding and Conformational Implications

The ortho relationship between the primary amine and the sulfonyl group in 2-(4-methoxybenzene-1-sulfonyl)aniline enables intramolecular N–H···O=S hydrogen bonding. Spectroscopic evidence from the foundational study by Hambly and O'Grady (1964) demonstrated that 2-amino-sulphones exhibit intramolecular hydrogen bonds detectable via perturbation of the NH₂ stretching overtone bands, a feature categorically absent in the corresponding para-substituted isomers such as 4-[(4-methoxyphenyl)sulfonyl]aniline (ChemSpider ID 450769) [1]. This intramolecular hydrogen bond constrains the molecular conformation, reducing the effective number of free rotatable bonds and altering the presentation of the aniline NH₂ group for subsequent derivatisation reactions .

Ortho vs Para H-Bond
Class-level
Ortho: intramolecular N–H···O=S bond permitted; para: geometrically impossible
Conformation and NH₂ reactivity differ
Class-level evidence; no direct measurement
Intramolecular hydrogen bonding Conformational analysis Regioisomerism Spectroscopic characterisation

Electronic Modulation by the 4-Methoxy Substituent: Impact on Sulfonyl Reactivity Versus 2-Tosylaniline

The para-methoxy group (σₚ = −0.27; σₚ⁺ = −0.78) on the sulfonyl-bearing aromatic ring of the target compound exerts a resonance electron-donating effect that modulates the electrophilicity of the sulfonyl sulfur centre. This stands in contrast to 2-tosylaniline (CAS 1213-33-8, 2-(4-methylbenzenesulfonyl)aniline, MW 247.31), where the para-methyl group (σₚ = −0.17) provides only a weak inductive electron-donating effect with negligible resonance contribution [1]. The stronger electron-donating character of the methoxy substituent reduces the partial positive charge on the sulfonyl sulfur, potentially decelerating nucleophilic attack at this centre relative to the tosyl analog, while simultaneously increasing the electron density of the aromatic ring for electrophilic substitution reactions .

Electronic Modulation
Class-level
Δσₚ = −0.10; Δσₚ⁺ = −0.47 (methoxy vs methyl)
Reaction rates at sulfonyl center may shift
No kinetic data for target compound
Electronic effects Hammett substituent constant Sulfone reactivity Nucleophilic aromatic substitution

Sulfone vs. Sulfonamide Linker Stability: 2-(4-Methoxybenzene-1-sulfonyl)aniline Versus N-(2-Aminophenyl)-4-methoxybenzenesulfonamide

The target compound features a diaryl sulfone linkage (C–SO₂–C), whereas the structurally related N-(2-aminophenyl)-4-methoxybenzenesulfonamide (CAS 33224-44-1, MW 278.33) contains a sulfonamide linkage (N–SO₂–C) . Sulfones are generally resistant to acidic and basic hydrolysis, whereas sulfonamides are susceptible to hydrolysis under strongly acidic or basic conditions via cleavage of the S–N bond. This differential stability has practical implications: the sulfone target compound can tolerate a wider range of reaction conditions during downstream synthetic elaboration and is expected to exhibit greater metabolic stability if deployed in a biological context, as sulfonamide cleavage is a known Phase I metabolic pathway [1]. The sulfone also lacks the additional hydrogen-bond donor (the sulfonamide N–H) present in the sulfonamide analog, reducing its H-bond donor count by one and altering its binding pharmacophore.

Sulfone vs Sulfonamide Stability
Class-level
Sulfone (C–SO₂–C) generally hydrolytically stable; sulfonamide (N–SO₂–C) labile
Reaction condition tolerance may differ
Class-level inference; no quantitative data
Chemical stability Sulfone Sulfonamide Hydrolytic resistance Metabolic stability

Defined Research and Industrial Application Scenarios for 2-(4-Methoxybenzene-1-sulfonyl)aniline Based on Differentiation Evidence


Medicinal Chemistry: Scaffold for Kinase Inhibitor and Antiproliferative Agent Development

The 4-methoxybenzenesulfonyl fragment is a recognised pharmacophoric element in several kinase inhibitor programmes, including VEGFR2 inhibitors where the 4-methoxybenzenesulfonyl group contributes to target binding affinity (e.g., AAZ with an enzymatic IC₅₀ of 22 nM against VEGFR2) [1]. 2-(4-Methoxybenzene-1-sulfonyl)aniline serves as a key intermediate for constructing such inhibitors, with its ortho-amino group available for further functionalisation (amide coupling, heterocycle formation, or sulfonamide elaboration). The methoxy substituent's electronic properties (σₚ⁺ = −0.78) and the intramolecular hydrogen-bonding capacity of the ortho-sulfonylaniline core differentiate this building block from the simpler 2-(phenylsulfonyl)aniline or 2-tosylaniline, potentially enabling distinct SAR exploration in lead optimisation programmes. Procurement of this specific intermediate ensures fidelity to published synthetic routes that rely on the 4-methoxy substitution pattern for downstream biological activity [2].

Fluorescent Dye Development: Sulfonylaniline-Based Push–Pull Fluorophores

Sulfonylaniline derivatives constitute a class of push–pull fluorophores in which the electron-donating amino group and the electron-withdrawing sulfonyl group are arranged on a benzene core to facilitate intramolecular charge transfer (ICT) [1]. The ortho relationship between the NH₂ donor and the SO₂Ar acceptor in 2-(4-methoxybenzene-1-sulfonyl)aniline, reinforced by intramolecular N–H···O=S hydrogen bonding, provides a conformationally constrained ICT scaffold that is structurally distinct from para-substituted sulfonylaniline dyes such as the BMeS-p-A series [2]. The methoxy group on the sulfonyl-bearing ring further tunes the acceptor strength and can influence the photophysical properties (absorbance wavelength, Stokes shift, quantum yield) of the resulting fluorophore. Researchers developing novel fluorescent probes or labelling reagents should procure the ortho isomer specifically, as the para isomer yields a fundamentally different electronic push–pull geometry and therefore different photophysical output [3].

Agrochemical Intermediate: Synthesis of Sulfonylurea Herbicides and Fungicides

Sulfonylanilines are established intermediates in the synthesis of sulfonylurea herbicides, where the aniline nitrogen is elaborated into a urea linkage that is critical for biological activity [1]. The 4-methoxy substitution on the sulfonyl aromatic ring modulates the overall lipophilicity (LogP 3.77) and electronic character of the final sulfonylurea product, potentially influencing its uptake, translocation, and target-site binding in plant systems. The diaryl sulfone core (C–SO₂–C) of the target compound offers greater chemical stability during formulation and storage compared to sulfonamide-based intermediates, which are susceptible to hydrolytic degradation under the acidic or basic conditions often encountered in agrochemical processing [2]. Procuring 2-(4-methoxybenzene-1-sulfonyl)aniline rather than a generic sulfonylaniline ensures that the methoxy-specific physicochemical profile is captured in the final product's environmental fate and efficacy characteristics.

Materials Science: Precursor for Sulfonylaniline-Based Organic Semiconductors and Optical Materials

The sulfonylaniline motif has been exploited in the development of organic fluorescent materials with high solid-state quantum efficiency, large Stokes shifts, and resistance to concentration quenching [1]. The target compound's ortho-amino-sulfone architecture enables intermolecular hydrogen-bonding networks in the solid state that can suppress aggregation-caused quenching, a property that has been exploited in sulfonylaniline-based dyes developed at Yamagata University [2]. The methoxy substituent provides an additional handle for tuning crystal packing and optoelectronic properties. For materials scientists developing novel organic light-emitting materials or fluorescent sensors, the specific substitution pattern of this compound offers a distinct combination of intramolecular hydrogen bonding (conformational rigidity) and electronic tuning (methoxy donor effect) that is not replicated by any single commercially available analog [3].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold
4-Methoxy ortho-sulfonylaniline core
Verify regiochemistry and methoxy integrity
Push-pull fluorophore design
Ortho-amino-sulfone ICT scaffold
Confirm ortho substitution and photophysical tuning
Sulfonylurea herbicide intermediate
Methoxy-tuned lipophilicity and sulfone stability
Assess chemical stability under formulation conditions
Organic semiconductor precursor
H-bonding-enabled solid-state packing
Evaluate aggregation-caused quenching behaviour
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